molecular formula C23H24N4O3S B2819028 N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941943-04-0

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2819028
CAS RN: 941943-04-0
M. Wt: 436.53
InChI Key: MHEDVWKARLVJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a derivative of thiazole, a heterocyclic compound containing nitrogen and sulfur . Thiazole derivatives are associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, and more .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The starting materials are 4-substituted thiobenzamides (H, OCH3, Cl, F) which react with N-[4-(2-bromoacetyl)phenyl]acetamide to obtain thiazole . The yield of the final product is around 78–80% .


Molecular Structure Analysis

The molecular structure of this compound includes an amide group, a thiazole ring, and a piperazine ring . The IR spectrum shows peaks at 3317 cm−1 (amide N-H), 3014 cm−1 (aromatic C-H), 2941 cm−1 (aliphatic C-H), 1656 cm−1 (amide C=O), 1589–1303 cm−1 (C=C and C=N), and 1247–978 cm−1 (C-O and C-N) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and substitution reactions . The exact reaction mechanisms and conditions may vary depending on the specific synthesis protocol used.


Physical And Chemical Properties Analysis

The compound has a melting point of 153-154°C . Other physical and chemical properties such as solubility, stability, and reactivity are not specified in the available resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, also known as N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide:

Antiviral Research

This compound has shown potential in antiviral research, particularly against viruses like the tobacco mosaic virus (TMV). Its structure allows it to interact with viral proteins, potentially inhibiting their function and preventing the virus from replicating .

Neuropharmacology

In neuropharmacology, this compound is studied for its interaction with dopamine receptors, specifically the D3 receptor. It has been evaluated for its potential use in treating neurological and psychiatric conditions such as Parkinson’s disease, schizophrenia, and substance use disorders .

Cancer Research

The compound’s structure, which includes a thiazole ring, makes it a candidate for anticancer research. It has been investigated for its ability to inhibit the growth of tumor cells by interfering with cellular processes essential for cancer cell proliferation .

Radioligand Development

In the field of radioligand development, this compound has been labeled with positron-emitting isotopes for use in positron emission tomography (PET) imaging. This application is particularly useful for studying receptor binding and distribution in the brain, aiding in the development of new therapeutics .

Antibacterial Research

The compound has also been explored for its antibacterial properties. Its ability to disrupt bacterial cell wall synthesis and function makes it a potential candidate for developing new antibiotics, especially against resistant bacterial strains .

Acetylcholinesterase Inhibition

Research has shown that derivatives of this compound can act as acetylcholinesterase inhibitors. This property is valuable in the treatment of neurodegenerative diseases like Alzheimer’s disease, where acetylcholinesterase inhibitors can help improve cognitive function .

Antifungal Applications

The compound’s structure allows it to interact with fungal cell membranes, potentially leading to the development of new antifungal agents. This application is particularly important in agriculture and medicine, where fungal infections can have significant impacts .

Herbicidal Research

In agricultural research, this compound has been studied for its herbicidal properties. Its ability to inhibit specific enzymes in plants makes it a candidate for developing new herbicides that can help manage weed populations more effectively .

These applications highlight the versatility and potential of N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide in various fields of scientific research.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Molecules | Free Full-Text | Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Molecules | Free Full-Text | [O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Future Directions

Thiazole derivatives, including “N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide”, have shown promising biological activities, suggesting their potential as therapeutic agents . Future research could focus on further exploring their biological activities, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-20-9-7-19(8-10-20)26-11-13-27(14-12-26)21(28)15-18-16-31-23(24-18)25-22(29)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEDVWKARLVJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.